molecular formula C15H16N4O4S B2986608 Ethyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 952987-30-3

Ethyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2986608
CAS No.: 952987-30-3
M. Wt: 348.38
InChI Key: YMVJCDVPNAGRHK-UHFFFAOYSA-N
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Description

Ethyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a thiazole derivative featuring a carbamate group at the 2-position of the thiazole ring and a substituted acetamide side chain at the 4-position. For instance, Ethyl (4-(4-bromophenyl)thiazol-2-yl carbamoyl)formate (compound 12) was synthesized via refluxing 2-aminothiazole with diethyl oxalate in ethanol, followed by acid trituration . Similar strategies may apply to the target compound, with modifications to incorporate the 2-carbamoylphenyl group.

Properties

IUPAC Name

ethyl N-[4-[2-(2-carbamoylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4S/c1-2-23-15(22)19-14-17-9(8-24-14)7-12(20)18-11-6-4-3-5-10(11)13(16)21/h3-6,8H,2,7H2,1H3,(H2,16,21)(H,18,20)(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVJCDVPNAGRHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multi-step organic reactions One common synthetic route includes the condensation of 2-aminobenzamide with ethyl 2-bromoacetate to form an intermediate, which then undergoes cyclization with thiourea to yield the thiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, green chemistry principles such as the use of eco-friendly solvents and catalysts are often employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, acetonitrile, base (e.g., sodium hydroxide).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

Ethyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a complex organic compound belonging to the thiazole derivatives class. Its chemical structure includes a thiazole ring, a carbamate group, and an amine linkage, which contribute to its potential biological activity.

Potential Applications

This compound has potential applications in several fields. Studies on similar compounds indicate that they can interact with various biological targets, including enzymes and receptors. Interaction studies using docking simulations or binding assays could provide insights into how this compound binds to its targets and influences biological pathways. This information is crucial for understanding its mechanism of action and optimizing its therapeutic efficacy.

Structural Comparison

Compound NameStructural FeaturesUnique Properties
Ethyl CarbamateSimple carbamate structureKnown carcinogen; found in fermented foods
4-(Thiazol-2-yl)anilineThiazole ring with anilinePotential antimicrobial properties
5-Amino-thiazole derivativesAmino group on thiazoleExhibits varied biological activities including anti-inflammatory effects
This compoundComplex structure with multiple functional groupsPotentially diverse biological activities not observed in simpler analogs

This compound stands out because of its complex structure, which incorporates multiple functional groups, potentially leading to diverse biological activities not observed in simpler analogs.

Safety Concerns

Mechanism of Action

The mechanism of action of Ethyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Ethyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate Not explicitly given* ~350–400 (est.) Ethyl carbamate, 2-carbamoylphenylacetamide Combines carbamate stability with amide-based hydrogen bonding potential.
tert-Butyl (4-(2-((2,2-diethoxyethyl)amino)-2-oxoacetyl)thiazol-2-yl)carbamate C₁₆H₂₅N₃O₆S 387.45 tert-Butyl carbamate, diethoxyethylamino-ketone Bulkier tert-butyl group may enhance metabolic stability .
Methyl (4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate C₁₀H₁₃N₃O₃S 255.30 Methyl carbamate, cyclopropylaminoacetamide Compact cyclopropyl group may influence conformational flexibility .
Ethyl 2-(2-(3-(thiophene-2-carbonyl)thioureido)thiazol-4-yl)acetate C₁₃H₁₃N₃O₃S₃ 355.46 Thiophene-thioureido, ethyl acetate Thioureido and thiophene groups enhance aromatic interactions and lipophilicity .
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs Varies ~250–350 Pyridinyl-thiazole, carboxamide Carboxamide group improves hydrogen bonding vs. carbamate .

*Estimated based on analogs in and .

Key Observations:

Carbamate vs. Carboxamide Linkages :

  • Carbamates (e.g., target compound, tert-butyl derivative ) are generally more hydrolytically stable than esters but less so than amides. In contrast, carboxamide-containing analogs (e.g., 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides ) exhibit stronger hydrogen-bonding capacity, which may enhance target binding.
  • The ethyl carbamate in the target compound balances stability and metabolic liability compared to methyl () or tert-butyl () variants.

This contrasts with the diethoxyethylamino-ketone in ’s compound, which introduces steric bulk and polarity.

Synthetic Methodologies :

  • The target compound’s synthesis may parallel Ethyl (4-(4-bromophenyl)thiazol-2-yl carbamoyl)formate (), utilizing carbamate formation via coupling reactions.
  • In contrast, tert-butyl derivatives () require specialized protecting groups, while thioureido-thiophene analogs () involve multi-step thiourea formations.

Pharmacological and Physicochemical Implications

Table 2: Comparative Pharmacological Properties*

Compound Type Solubility LogP (est.) Metabolic Stability Potential Applications
Target Compound Moderate (polar carbamate) ~2.5 Moderate Enzyme inhibition, anticancer
tert-Butyl Carbamate () Low (bulky group) ~3.2 High Long-acting therapeutics
Pyridinyl Carboxamide () High (polar amide) ~1.8 Low Receptor antagonism
Thiophene-Thioureido () Low (lipophilic) ~3.5 Moderate Antimicrobial, antiparasitic

*Estimates based on structural features and evidence-derived data.

Key Insights:

  • Solubility and Bioavailability : The target compound’s ethyl carbamate and amide groups likely confer moderate solubility, making it more bioavailable than highly lipophilic analogs (e.g., thiophene-thioureido derivatives ).
  • Metabolic Stability : tert-Butyl groups () resist esterase-mediated hydrolysis, whereas methyl carbamates () may undergo faster clearance.
  • Biological Targets : Pyridinyl carboxamides () are reported in receptor antagonism studies, while thiazole-carbamates (e.g., target compound) may align with kinase or protease inhibition due to their balanced polarity .

Biological Activity

Ethyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a complex organic compound classified as a thiazole derivative. Its structure includes a thiazole ring, a carbamate group, and an amine linkage, which contribute to its potential biological activities. The intricate arrangement of functional groups suggests a variety of interactions with biological systems, making it a subject of interest in medicinal chemistry.

Chemical Structure

The molecular formula for this compound is C16_{16}H18_{18}N4_{4}O3_{3}S, with a molecular weight of 366.41 g/mol. The compound features:

  • Thiazole ring : Known for its role in various bioactive molecules.
  • Carbamate group : Commonly found in pharmaceuticals.
  • Amino linkage : Contributes to the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The thiazole ring can bind to active sites of enzymes, inhibiting their activity and possibly interfering with cellular signaling pathways. This inhibition can lead to various pharmacological effects, including anti-inflammatory and anticancer activities.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Enzyme Inhibition : Potential to inhibit enzymes involved in critical metabolic pathways.
  • Anticancer Activity : Similar compounds have shown efficacy against various cancer cell lines.
  • Anti-inflammatory Effects : Compounds with thiazole structures are often studied for their ability to reduce inflammation.

Comparative Analysis

A comparison with structurally similar compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesUnique Properties
Ethyl CarbamateSimple carbamate structureKnown carcinogen; found in fermented foods
4-(Thiazol-2-yl)anilineThiazole ring with anilinePotential antimicrobial properties
5-Amino-thiazole derivativesAmino group on thiazoleExhibits varied biological activities including anti-inflammatory effects
This compound Complex structure with multiple functional groupsPotential for diverse biological activities not observed in simpler analogs

Safety and Toxicity Concerns

Currently, no specific safety information is available for this compound. However, studies on similar compounds indicate potential toxicity and safety concerns that should be considered:

  • Toxicity : Monitoring for adverse effects during biological assays is essential.
  • Reactivity : As a chemical entity, it may interact with various biological targets, necessitating careful evaluation during research.

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives similar to this compound:

  • Induction of Oct3/4 Expression : Research has demonstrated that certain thiazole derivatives can induce the expression of Oct3/4, a master regulator in pluripotent stem cells, suggesting potential applications in regenerative medicine and cancer therapy .
    • Study Reference: High-throughput screening identified small molecules that enforce Oct3/4 expression, indicating their potential as therapeutic agents .
  • P-glycoprotein Interaction : Other studies have shown that thiazole derivatives can interact with P-glycoprotein, which plays a crucial role in drug resistance in cancer cells. Compounds that stimulate ATPase activity can reverse drug resistance, highlighting their potential utility in combination therapies .

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for Ethyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, and what critical reaction conditions ensure high purity?

  • Methodology : The compound can be synthesized via a multi-step approach. First, coupling 2-aminothiazole derivatives with diethyl oxalate under reflux in ethanol using piperidine as a catalyst (40 hours, ~1 mmol scale). Subsequent steps may involve introducing the 2-carbamoylphenyl moiety via nucleophilic acyl substitution. Critical conditions include maintaining anhydrous ethanol as the solvent, controlled heating (80–90°C), and acidification with 10% HCl to precipitate intermediates . Recrystallization from ethanol or DMF is recommended for purification .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers confirm its structure?

  • Methodology :

  • IR Spectroscopy : Look for absorption bands at ~1700–1650 cm⁻¹ (C=O stretching of carbamate and amide groups) and ~3300 cm⁻¹ (N-H stretching of the carbamoyl group) .
  • ¹H-NMR : Key signals include a triplet at δ 1.2–1.4 ppm (ethyl CH₃), a singlet at δ 2.5–3.0 ppm (thiazole CH₂), and aromatic protons (δ 7.0–8.0 ppm) from the 2-carbamoylphenyl group. Amide protons typically appear as broad singlets at δ 8.5–9.5 ppm .
  • ¹³C-NMR : Carbamate carbonyls resonate at δ 155–160 ppm, while thiazole carbons appear at δ 120–140 ppm .

Advanced Research Questions

Q. How can reaction parameters (e.g., solvent, catalyst, temperature) be modified to improve the yield of the thiazole-carbamate intermediate?

  • Methodology :

  • Solvent Optimization : Replace ethanol with polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity of intermediates .
  • Catalyst Screening : Test alternatives to piperidine, such as DBU or triethylamine, to accelerate carbamate formation .
  • Temperature Control : Reduce reflux time by employing microwave-assisted synthesis (50–100°C, 1–2 hours) to minimize side reactions .
    • Yield Analysis : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and optimize stoichiometry (e.g., 1.2:1 molar ratio of diethyl oxalate to aminothiazole) .

Q. What computational strategies predict the biological target affinity of this compound, and how can molecular dynamics (MD) simulations guide SAR studies?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model interactions with kinase domains or histone deacetylases (HDACs), given structural similarities to known inhibitors .
  • MD Simulations : Simulate ligand-protein binding stability in GROMACS (10–100 ns trajectories) to assess key residues (e.g., His⁶⁴² in HDAC6) .
  • SAR Insights : Modify the carbamoylphenyl group’s substituents (e.g., electron-withdrawing groups) and analyze ΔG binding energy changes .

Q. How do structural variations in the thiazole ring (e.g., substituents, ring size) impact the compound’s cytotoxicity profile?

  • Methodology :

  • In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values of analogs with methyl, bromo, or chloro substituents on the thiazole ring .
  • Mechanistic Studies : Perform Western blotting to evaluate apoptosis markers (e.g., caspase-3 cleavage) and ROS generation assays .

Safety and Handling

Q. What safety protocols are recommended for handling this compound, and how should researchers assess its toxicity?

  • Methodology :

  • PPE : Use nitrile gloves, lab coats, and fume hoods due to potential skin/eye irritation .
  • Toxicity Screening : Conduct Ames tests for mutagenicity and acute toxicity studies in zebrafish embryos (LC₅₀ determination) .

Data Contradictions and Validation

Q. How should researchers resolve discrepancies in reported spectral data or bioactivity across studies?

  • Methodology :

  • Cross-Validation : Compare NMR data with analogs (e.g., ethyl 2-((5-isobutyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoacetate) to confirm peak assignments .
  • Reproducibility : Replicate synthesis under standardized conditions (e.g., inert atmosphere) and validate bioactivity in multiple cell lines .

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